molecular formula C9H10BrClFN B6200429 rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis CAS No. 2694056-89-6

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis

Cat. No.: B6200429
CAS No.: 2694056-89-6
M. Wt: 266.5
InChI Key:
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Description

rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis: is a chiral compound with significant interest in scientific research due to its unique structural properties and potential applications. This compound features a bromine and fluorine substituent on an indane ring, making it a valuable subject for studies in stereochemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroindane.

    Formation of the Amine: The key step involves the introduction of the amine group through a reductive amination reaction. This can be achieved using reagents like sodium cyanoborohydride (NaBH3CN) in the presence of an appropriate amine precursor.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can be employed to modify the bromine or fluorine substituents, potentially leading to debromination or defluorination.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Debrominated or defluorinated derivatives.

    Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Stereochemistry Studies: The compound’s chiral nature makes it an excellent candidate for studying stereochemical effects in reactions.

    Synthetic Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmacological Research:

    Biochemical Studies: Investigating its interactions with biological molecules and potential as a biochemical probe.

Industry:

    Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Catalysis: Its structure may lend itself to use as a ligand in catalytic processes.

Mechanism of Action

The mechanism by which rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis exerts its effects is largely dependent on its interactions with molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological targets, potentially influencing enzyme activity or receptor binding. The bromine and fluorine substituents may also play a role in modulating these interactions through electronic effects.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis
  • rac-(1R,2S)-2-phenoxycyclopentan-1-amine hydrochloride, cis
  • rac-(1R,2S)-2-fluorocyclohexan-1-amine hydrochloride, cis

Comparison:

  • Structural Differences: While these compounds share a similar chiral amine structure, the presence of different substituents (e.g., methyl, phenoxy, fluorine) on the ring system distinguishes them.
  • Unique Features: The combination of bromine and fluorine substituents on the indane ring in rac-(1R,2S)-5-bromo-2-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, cis provides unique electronic and steric properties that may result in distinct reactivity and biological activity.

This detailed overview highlights the significance of this compound in various fields of scientific research and its potential applications

Properties

CAS No.

2694056-89-6

Molecular Formula

C9H10BrClFN

Molecular Weight

266.5

Purity

95

Origin of Product

United States

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